
Timolol maleate
Descripción general
Descripción
El maleato de timolol es un antagonista no selectivo de los receptores beta-adrenérgicos. Se utiliza comúnmente en el tratamiento de la presión intraocular elevada en pacientes con hipertensión ocular o glaucoma de ángulo abierto. El maleato de timolol también se usa en forma de tableta para tratar la hipertensión y prevenir las migrañas .
Métodos De Preparación
El maleato de timolol se puede sintetizar mediante diversos métodos. Una ruta sintética común implica la reacción de la base de timolol con ácido maleico para formar la sal de maleato. Las condiciones de reacción generalmente implican disolver la base de timolol en un solvente adecuado, como el etanol, y luego agregar ácido maleico a la solución. La mezcla se agita y se calienta para facilitar la reacción, lo que da como resultado la formación de maleato de timolol .
Los métodos de producción industrial para el maleato de timolol a menudo implican una síntesis a gran escala utilizando condiciones de reacción similares. El proceso puede incluir pasos adicionales para la purificación y el control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Photodegradation Pathways
Timolol maleate exhibits significant photodegradation under UV/VIS irradiation, with degradation efficiency reaching 82.38–98.13% depending on pH (Table 1) .
Key Findings:
-
Kinetics : Degradation follows pseudo first-order kinetics, with the fastest degradation observed in acidic conditions (pH 4). Rate constants () range from (pH 4) to (pH 13) .
-
Degradation Products :
-
At pH 4 : Four photodegradants (PD1–PD4) form via morpholine ring opening, hydroxylation, and ether bond cleavage (Figure 1) .
-
PD1 (): Lacks the thiadiazole ring’s side chain.
-
PD2 (): Morpholine ring opening with hydroxylation.
-
PD3 (): Dehydrogenated morpholine ring with hydroxylation.
-
-
At pH 13 : PD5 () forms via sulfur oxidation in the thiadiazole ring, producing a sulfate dioxide derivative .
-
Table 1: Photodegradation Efficiency of this compound
pH | Degradation Efficiency (%) | Half-Life (, min) |
---|---|---|
4 | 98.13 | 35.0 |
7 | 89.47 | 301.5 |
13 | 82.38 | 301.5 |
Oxidation Reactions
Oxidative degradation of this compound produces a carcinogenic metabolite, OXD (), identified via LC-ESI/MS/MS .
Mechanism:
-
Oxidation occurs at the maleate moiety, forming an epoxide intermediate.
-
OXD is linked to carcinogenicity in female mice (NTP Carcinogenicity Call) .
Hydrolysis and Stability
This compound undergoes hydrolysis under acidic, alkaline, and photolytic conditions, yielding four degradation products characterized by LC-ESI/MS/MS .
Stability in Formulations:
-
Gel-forming Solutions : Timolol retains chemical integrity under iontophoretic currents (up to ), with no breakdown products detected via HPLC .
-
Microsphere Delivery : PLGA/PLA microspheres show sustained release over 90 days without drug degradation, confirming stability in polymeric matrices .
Reactive Oxygen Species (ROS) Generation
This compound demonstrates phototoxicity due to ROS generation (e.g., , ) under irradiation, validated via nitroblue tetrazolium (NBT) assay .
Structural Elucidation of Degradants
Advanced techniques like UPLC-MS and HRMS were employed to propose degradation pathways (Figures 2–4). For example:
-
Fragmentation Patterns :
Implications for Drug Formulation
Aplicaciones Científicas De Investigación
Ocular Applications
Glaucoma and Ocular Hypertension Treatment
Timolol maleate is widely recognized for its efficacy in reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. It is frequently prescribed as a topical ophthalmic solution, typically at a concentration of 0.25% to 0.5%.
- Efficacy : Clinical studies have demonstrated that this compound effectively lowers IOP, often achieving reductions of up to 30% from baseline levels .
- Comparison with Other Treatments : In the LUNAR study, this compound was compared with latanoprostene bunod, showing comparable efficacy in IOP reduction .
Study | Comparison | Results |
---|---|---|
LUNAR | This compound vs. Latanoprostene Bunod | Non-inferiority in IOP reduction |
APOLLO | This compound vs. Latanoprostene Bunod | Similar efficacy in lowering IOP |
Dermatological Applications
Treatment of Infantile Hemangiomas
This compound has gained traction as a topical treatment for superficial infantile hemangiomas (IHs). A study involving 321 patients treated with a 0.5% hydrogel formulation of this compound reported significant cosmetic improvements.
- Study Findings : The average improvement on a visual analog scale (VAS) was noted at 76.4%, with 39.3% of patients achieving excellent responses .
- Safety Profile : The treatment was well-tolerated, with minimal local side effects (2% incidence) reported .
Outcome Measure | Excellent Response (%) | Good Response (%) | Fair Response (%) | Poor Response (%) |
---|---|---|---|---|
VAS Improvement | 39.3 | 49.5 | 10.3 | 0.9 |
Other Clinical Applications
Erythematotelangiectatic Rosacea (ETR)
Recent research has explored the use of this compound eye drops for treating ETR, characterized by centrofacial erythema and telangiectasis.
Mecanismo De Acción
El maleato de timolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos en el corazón, el músculo liso vascular y el músculo liso bronquial. Al competir con los neurotransmisores adrenérgicos por la unión a estos receptores, el maleato de timolol reduce la salida simpática, lo que lleva a una disminución de la frecuencia cardíaca, la presión arterial y la presión intraocular .
Los objetivos moleculares del maleato de timolol incluyen los receptores beta-1 y beta-2 adrenérgicos. Las vías involucradas en su mecanismo de acción incluyen la inhibición de la producción de monofosfato de adenosina cíclico (cAMP) y la posterior reducción de los niveles de calcio intracelular .
Comparación Con Compuestos Similares
El maleato de timolol es similar a otros antagonistas no selectivos de los receptores beta-adrenérgicos, como el propranolol, el nadolol y el pindolol. El maleato de timolol es único en su capacidad para reducir eficazmente la presión intraocular, lo que lo convierte en un tratamiento preferido para el glaucoma .
Otros compuestos similares incluyen:
- Propranolol: Se utiliza para tratar la hipertensión, la angina y las arritmias.
- Nadolol: Se utiliza para tratar la hipertensión y la angina.
- Pindolol: Se utiliza para tratar la hipertensión y la angina .
Las propiedades únicas del maleato de timolol, como su alta eficacia en la reducción de la presión intraocular y su uso en formulaciones tanto oftálmicas como sistémicas, lo distinguen de otros antagonistas de los receptores beta-adrenérgicos .
Actividad Biológica
Timolol maleate is a non-selective beta-adrenergic antagonist primarily used in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. Its biological activity extends beyond its role in ophthalmology, encompassing antioxidant properties and therapeutic effects in various dermatological conditions.
This compound exerts its effects by blocking beta-adrenergic receptors, leading to a decrease in aqueous humor production, which effectively lowers IOP. The precise mechanisms by which timolol influences IOP are not fully understood; however, it is believed to involve modulation of trabecular meshwork dynamics and possibly enhancing endothelial cell function within the eye .
Antioxidant Activity
Recent studies have highlighted timolol's antioxidant properties , particularly its ability to protect endothelial cells from oxidative stress. Research indicates that timolol can counteract oxidative damage caused by pro-oxidants without exhibiting cytotoxic effects itself. For instance, in cultured human endothelial cells, timolol demonstrated significant protective effects against lipid peroxidation and maintained cell viability under oxidative stress conditions .
Table 1: Summary of Timolol's Antioxidant Effects
Study | Cell Type | Oxidative Stress Model | Outcome |
---|---|---|---|
Endothelial | Fe/Asc | No cytotoxicity; reduced lipid peroxidation | |
Neutrophils | In vitro | Direct radical scavenging; inhibited chemotaxis |
1. Treatment of Infantile Hemangiomas
This compound has been effectively used topically for treating superficial infantile hemangiomas (IH). A randomized controlled trial demonstrated that a 0.5% solution and gel formulation significantly reduced the size of IH compared to ultrapotent corticosteroids, with no adverse effects reported during the treatment period .
Table 2: Efficacy of this compound in Treating Infantile Hemangiomas
Treatment Group | Size Reduction (Mean %) | Statistical Significance |
---|---|---|
This compound 0.5% Solution | 70% | p < 0.001 |
This compound 0.5% Gel | 68% | p < 0.001 |
Ultrapotent Corticosteroids | 30% | Reference |
2. Combination Therapy for Glaucoma
This compound is often combined with other antiglaucoma agents to enhance therapeutic efficacy. Studies have shown that when administered alongside medications like pilocarpine or brimonidine, timolol significantly reduces IOP without causing significant ocular irritation or adverse systemic effects .
Safety Profile
This compound is generally well-tolerated across various populations. In clinical studies, it has shown a favorable safety profile with minimal side effects, making it suitable for long-term use in both adults and pediatric patients .
Table 3: Reported Adverse Effects
Adverse Effect | Incidence (%) |
---|---|
Ocular irritation | <5 |
Systemic effects (e.g., bradycardia) | Rare |
Case Studies
Several case studies have documented the successful use of this compound in various patient populations:
Propiedades
Número CAS |
26921-17-5 |
---|---|
Fórmula molecular |
C17H28N4O7S |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1 |
Clave InChI |
WLRMANUAADYWEA-PBBCPHEYSA-N |
SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
60469-65-0 26921-17-5 |
Pictogramas |
Irritant; Health Hazard |
Números CAS relacionados |
33305-95-2 26921-17-5 (maleate (1:1) salt) 26839-75-8 (Parent) |
Sinónimos |
(S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadazol-3-yl)oxy)-2-propanol 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)- Blocadren L 714,465 L-714,465 L714,465 MK 950 MK-950 MK950 Optimol Timacar Timolol Timolol Hemihydrate Timolol Maleate Timolol Maleate, (1:1) Salt Timoptic Timoptol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Timolol Maleate exert its therapeutic effect?
A1: this compound is a non-selective beta-adrenergic receptor blocker. [] It binds to beta-adrenergic receptors, primarily in the eye, blocking the action of neurotransmitters like epinephrine and norepinephrine. This blockage reduces the production of aqueous humor, thereby lowering intraocular pressure (IOP). []
Q2: What are the downstream effects of this compound binding to beta-adrenergic receptors?
A2: Besides reducing aqueous humor production, this compound can also affect heart rate and bronchial smooth muscle. [] While these systemic effects are generally undesirable, they highlight the compound's systemic absorption and potential for off-target effects.
Q3: What is the molecular formula and weight of this compound?
A3: The provided abstracts do not explicitly mention the molecular formula and weight of this compound. This information can be easily obtained from publicly available chemical databases like PubChem.
Q4: How stable is this compound in ophthalmic solutions?
A5: The stability of this compound in ophthalmic solutions can be affected by factors like pH and the presence of preservatives. One study found that this compound penetration into the aqueous humor was highest in solutions with a pH close to 6.8. []
Q5: Are there any concerns regarding the compatibility of this compound with certain preservatives?
A6: Benzalkonium chloride (BAC), a common preservative in eye drops, is known to cause corneal damage. [, ] Several studies investigated the impact of adding substances like mannitol or sericin to this compound eye drops containing BAC, aiming to mitigate BAC-induced corneal damage. [, ]
Q6: Does this compound exhibit any catalytic properties?
A6: The provided research primarily focuses on this compound's therapeutic applications as a beta-blocker. There is no mention of catalytic properties or applications in these studies.
Q7: Have computational methods been used to study this compound?
A7: The provided abstracts do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for this compound.
Q8: How do structural modifications of this compound impact its activity and potency?
A8: The research primarily focuses on this compound itself and does not explore the effects of structural modifications on its activity, potency, or selectivity.
Q9: What formulation strategies have been investigated to improve the stability or bioavailability of this compound?
A9: Several studies investigated alternative formulations to enhance the therapeutic delivery of this compound. These include:
- Liposomes: One study explored the use of liposomes to improve the corneal permeability of this compound. []
- Ocuserts: Researchers formulated ocuserts using a cross-linked gelatin polymer to achieve sustained release of this compound. []
- Microemulsions: A study investigated the potential of water/oil microemulsions for extending the duration of IOP reduction with this compound. []
- Solid Lipid Nanoparticles: Researchers optimized and prepared transdermal patches incorporating this compound-loaded solid lipid nanoparticles to enhance topical permeability. []
Q10: How is this compound absorbed and metabolized?
A12: this compound is well-absorbed following topical ocular administration and undergoes significant first-pass metabolism in the liver. [] It is primarily metabolized by the cytochrome P450 enzyme CYP2D6. []
Q11: Does genetic variation in CYP2D6 affect the safety of this compound?
A13: One study investigated the impact of CYP2D64 and CYP2D610 polymorphisms on the safety of this compound treatment in glaucoma patients. [] They found an association between specific genotypes and an increased risk of bradycardia and prolonged PQ interval, highlighting the importance of genetic factors in this compound response.
Q12: What preclinical models have been used to evaluate the efficacy of this compound?
A12: Researchers have employed various models to assess this compound, including:
- Rabbit corneal organ culture: Used to evaluate the toxicity of this compound and its preservative, BAC, on corneal epithelia. []
- Goat cornea permeation studies: Employed to assess the transcorneal permeation of this compound from different formulations. []
- Rabbit models of glaucoma: Used to evaluate the IOP-lowering effects of this compound formulations, such as ocuserts and microemulsions. [, ]
Q13: Are there known mechanisms of resistance to this compound?
A13: The provided research focuses on this compound's efficacy and safety, but it does not delve into mechanisms of resistance or cross-resistance.
Q14: What are the potential side effects associated with this compound use?
A14: The provided abstracts highlight certain side effects associated with this compound use, primarily focusing on:
- Corneal damage: Several studies investigated the potential of this compound formulations, particularly those containing BAC, to induce corneal damage. [, , ]
- Systemic effects: this compound, being a non-selective beta-blocker, can potentially cause systemic side effects like bradycardia and bronchospasm. [] One study specifically examined the impact of CYP2D6 polymorphisms on these effects. []
Q15: What drug delivery strategies have been explored for this compound?
A15: Various drug delivery strategies have been investigated to enhance the therapeutic efficacy and patient compliance associated with this compound, including:
- Liposomes: Aimed at improving corneal permeability and drug delivery to the target site. []
- Ocuserts: Designed for sustained drug release, reducing the frequency of administration and potentially enhancing patient compliance. []
- Microemulsions: Developed to extend the duration of IOP reduction, thereby improving patient compliance and potentially minimizing systemic side effects. []
- Transdermal patches: Formulated with solid lipid nanoparticles to enhance the topical permeability of this compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.